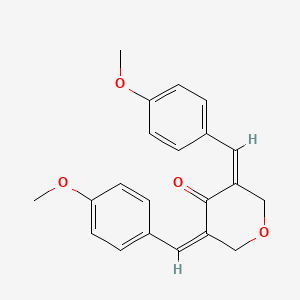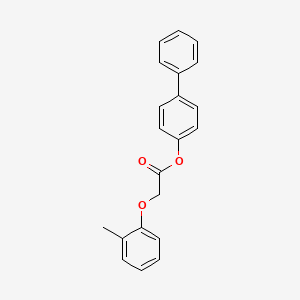![molecular formula C34H27N5O2 B10874517 4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether](/img/structure/B10874517.png)
4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether is a complex organic compound that features a unique structure combining pyrrolo, triazolo, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether involves multiple steps, starting with the preparation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors such as benzyl and diphenyl derivatives . The final step involves the etherification of the phenyl group with methoxy and methyl ether groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
化学反応の分析
Types of Reactions
4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which could be useful in cancer research.
Medicine: Potential therapeutic agent for the treatment of various cancers due to its ability to inhibit CDK2.
Industry: Could be used in the development of new pharmaceuticals and chemical products
作用機序
The mechanism of action of 4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether is unique due to its specific combination of pyrrolo, triazolo, and pyrimidine rings, which confer distinct biological activities. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further research and development in cancer therapy .
特性
分子式 |
C34H27N5O2 |
|---|---|
分子量 |
537.6 g/mol |
IUPAC名 |
10-benzyl-4-[(4-methoxyphenoxy)methyl]-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C34H27N5O2/c1-40-27-17-19-28(20-18-27)41-22-29-36-34-31-30(25-13-7-3-8-14-25)32(26-15-9-4-10-16-26)38(21-24-11-5-2-6-12-24)33(31)35-23-39(34)37-29/h2-20,23H,21-22H2,1H3 |
InChIキー |
LIEQIIFSNHLOMB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B10874440.png)

![8-[(2-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874445.png)
![N,N'-{Biphenyl-4,4'-diylbis[imino(thioxomethylene)]}bis[3-(2-furyl)acrylamide]](/img/structure/B10874451.png)
![Methyl 7-(2-fluorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10874460.png)
![2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B10874470.png)
![N-methyl-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10874486.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10874491.png)

![Methyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10874503.png)
![7-benzyl-2-(4-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874509.png)
![2-(4-chlorophenoxy)-N-[3-cyano-4,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-2-yl]acetamide](/img/structure/B10874510.png)
![Benzamide, 2-[(4-methoxybenzoyl)amino]-N-[1-[[(4-methoxyphenyl)amino]carbonyl]-2-methylpropyl]-](/img/structure/B10874525.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B10874531.png)
